Allylamine hydrochloride
Overview
Description
Allylamine hydrochloride is a cationic polyelectrolyte prepared by the polymerization of allylamine . It can be used in combination with an anionic polyelectrolyte like poly (sodium styrene sulfonate) to form a layer-by-layer adsorbed film of negatively and positively charged polymers . It is used in film and polymer industries and cell encapsulation . Further, it is used to make redox hydrogel-modified electrodes for measuring enzyme responses .
Synthesis Analysis
Allylamine hydrochloride can be synthesized by the free radical polymerization method at 50 °C for 50 hours with a thermal initiator 2,2’-azo-bis (2-methylpropanediamine) dihydrochloride . Another method involves the treatment of allyl chloride with ammonia followed by distillation .Molecular Structure Analysis
The molecular formula of Allylamine hydrochloride is C3H8ClN . The formula can also be denoted as CH2=CHCH2NH2 . There are three Carbon atoms in one molecule of this Amine .Chemical Reactions Analysis
Allylamine hydrochloride can react with vinyl sulfonic acid to form copolymers in different mole ratios on feed composition . The monomer reactivity ratios were calculated by various methods .Physical And Chemical Properties Analysis
Allylamine hydrochloride is a solid substance . It has a melting point/range of 178 - 183 °C .Scientific Research Applications
Flow-Based Assembly of Layer-by-Layer Capsules : This research developed a flow-based technique using tangential flow filtration for Layer-by-Layer assembly on particles. Multilayered particles and capsules were assembled using several polymers, including poly(allylamine hydrochloride), demonstrating its application in scalable, controllable, and automatable production, potentially useful for diverse applications like drug delivery (Björnmalm et al., 2015).
Aggregation Properties of Poly(allylamine) Hydrochloride : This study explored the aggregation properties of poly(allylamine) hydrochloride in different solution pH values and aging times. It revealed that poly(allylamine) hydrochloride exhibited distinct aggregation behaviors, highlighting its potential in applications where polymer aggregation is critical (Park et al., 2008).
Polyelectrolyte-Assisted Synthesis of BiOCl with Enhanced Photocatalytic Activity : Poly(allylamine hydrochloride) was used to fabricate BiOCl materials via an assisted solvothermal method. This study showcased the impact of poly(allylamine hydrochloride) as a reactant, template, and structure-directing agent in the formation of BiOCl materials, indicating its utility in enhancing photocatalytic activity (Zhao et al., 2017).
Facile Preparation of Allylamine Hydrochloride-Based Porous Hydrogel : Allylamine hydrochloride was used to prepare sevelamer analogue porous hydrogels, demonstrating its potential in environmental management and wastewater treatment. These hydrogels showed good stability in acidic and oxidative environments, suggesting their utility in hyperphosphatemia treatment (Zhang et al., 2016).
Synthesis of Strong Polycations with Improved Biological Properties : This research focused on enhancing the biological properties of poly(allylamine hydrochloride) by modifying it into strong polyelectrolytes. The modified polyelectrolytes demonstrated lower toxicity and stronger biocidal activities, making them potentially useful for biotechnological and biomedical applications (Wytrwal et al., 2014).
Hybrid Poly(allylamine hydrochloride)–Graphene Oxide Microcapsules for Textiles : The study developed hybrid microcapsules using poly(allylamine hydrochloride) and graphene oxide, which were coated on cotton fabric for textiles with controlled release behavior. This highlights its application in the textile industry for innovative fabric treatments (Zhao et al., 2020).
Safety And Hazards
Future Directions
A new type of ethanol biosensor based on a screen-printed electrode modified with poly (allylamine hydrochloride) has been reported . The alcohol dehydrogenase was immobilized on the surface of the sensor using the sol–gel matrix . This represents a promising future direction for the use of Allylamine hydrochloride.
properties
IUPAC Name |
prop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWTHRHHANFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |
Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |
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DSSTOX Substance ID |
DTXSID60872280 | |
Record name | Allylamine hydrochloride (1:1) | |
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Molecular Weight |
93.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Poly(allylamine hydrochloride) | |
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Product Name |
Allylamine hydrochloride | |
CAS RN |
10017-11-5, 71550-12-4 | |
Record name | Allylamine hydrochloride | |
Source | ChemIDplus | |
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Record name | Poly(allylamine hydrochloride) | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
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Record name | Allylamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
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Record name | Polymer of allylamine hydrochloride | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ALLYLAMINE HYDROCHLORIDE | |
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